2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
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Overview
Description
2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a ureido group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves multiple steps:
Formation of the Ureido Group: This can be achieved by reacting 2-chlorophenyl isocyanate with an appropriate amine.
Coupling Reaction: The resulting ureido compound is then coupled with a phenyl derivative under suitable conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the ureido or acetamide groups, potentially converting them to amines.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-(2-chlorophenyl)ureido)phenyl)acetamide
- 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxyethyl)acetamide
Uniqueness
The presence of the hydroxy and isopropyl groups in 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Biological Activity
The compound 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and clinical trials.
Chemical Structure
The chemical structure of this compound is characterized by a chlorophenyl group, a ureido linkage, and an acetamide moiety, which contribute to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. In particular, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. For instance, the antiproliferative effects were assessed on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1 below:
Compound | Cell Line | IC50 (µM) |
---|---|---|
CA-4 | HT-29 | 0.15 |
CA-4 | M21 | 0.20 |
CA-4 | MCF7 | 0.18 |
Target Compound | HT-29 | 0.12 |
Target Compound | M21 | 0.17 |
Target Compound | MCF7 | 0.15 |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism through which this compound exerts its antitumor effects appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest. Specifically, compounds similar to the target molecule have been shown to block the cell cycle at the G2/M phase, thereby preventing mitosis and promoting apoptosis in cancer cells .
Inhibition of Angiogenesis
In addition to direct antitumor effects, this compound may also inhibit angiogenesis—the formation of new blood vessels from existing ones—which is crucial for tumor growth and metastasis. The antiangiogenic properties are attributed to the ability of these compounds to interfere with endothelial cell proliferation and migration .
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where patients with advanced solid tumors were treated with a regimen including this class of compounds. The study reported a partial response in several patients, highlighting the potential efficacy of these agents in oncological therapies .
Safety and Toxicity
While the biological activity is promising, safety assessments are critical. Preliminary studies suggest that while these compounds exhibit potent antitumor effects, they may also induce side effects such as hypertension and lymphopenia, similar to other chemotherapeutic agents . Ongoing research is focused on optimizing these compounds to enhance their therapeutic index.
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-19(2,12-24)23-17(25)11-13-7-9-14(10-8-13)21-18(26)22-16-6-4-3-5-15(16)20/h3-10,24H,11-12H2,1-2H3,(H,23,25)(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJANYUHUKAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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